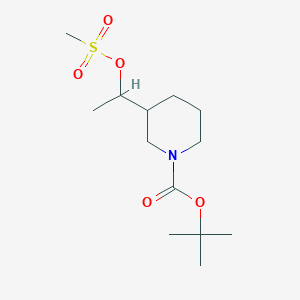
tert-Butyl 3-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate: is a chemical compound with a piperidine ring structure. It is often used in organic synthesis and pharmaceutical research due to its unique reactivity and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate typically involves the reaction of (S)-N-Boc-3-piperidinol with methanesulfonyl chloride in the presence of triethylamine and toluene at 0°C . This reaction yields the desired compound with high purity.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using larger quantities of reagents.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the methylsulfonyl group.
Oxidation and Reduction:
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: In biological and medicinal research, the compound can be used to study the effects of piperidine derivatives on biological systems. It may also serve as a building block for the synthesis of potential therapeutic agents.
Industry: The compound’s reactivity makes it useful in the development of new materials and catalysts. It can be used in the synthesis of polymers and other industrial chemicals.
Wirkmechanismus
the presence of the methylsulfonyl group suggests that it may play a role in targeted delivery or controlled release of drug molecules. The piperidine ring structure may interact with various molecular targets, influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 3-[(methylsulfonyl)oxy]-1-azetanecarboxylate
- tert-Butyl 4-[(methylsulfonyl)oxy]methylpiperidine-1-carboxylate
- tert-Butyl 3-[(methylsulfonyl)oxy]-1-azetanecarboxylate
Comparison: While these compounds share similar functional groups, tert-Butyl 3-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate is unique due to its specific piperidine ring structure and the position of the methylsulfonyl group
Eigenschaften
Molekularformel |
C13H25NO5S |
|---|---|
Molekulargewicht |
307.41 g/mol |
IUPAC-Name |
tert-butyl 3-(1-methylsulfonyloxyethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H25NO5S/c1-10(19-20(5,16)17)11-7-6-8-14(9-11)12(15)18-13(2,3)4/h10-11H,6-9H2,1-5H3 |
InChI-Schlüssel |
ULXVSOLOIIXGLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CCCN(C1)C(=O)OC(C)(C)C)OS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-N-[2-(4-methylpiperazin-1-yl)ethyl]benzene-1,3-diamine](/img/structure/B13882472.png)

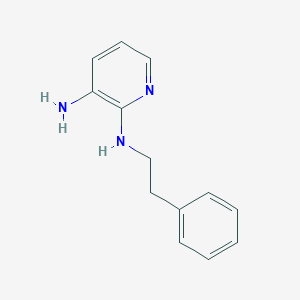

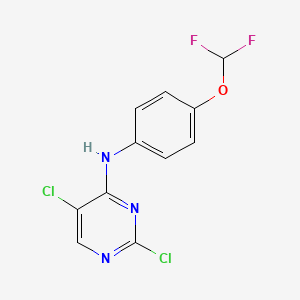
![5,8-dichloro-3-(tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazine](/img/structure/B13882495.png)

![4-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)pyridin-2-amine](/img/structure/B13882500.png)

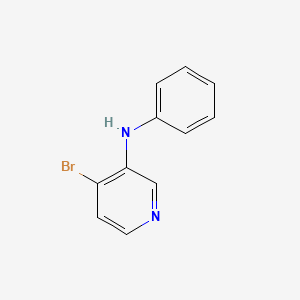
![6-Bromo-3-[(4-chlorophenyl)methyl]-2-methoxyquinoline](/img/structure/B13882533.png)
![N~1~-[2-(Dimethylamino)ethyl]-N~1~-methyl-2-nitrobenzene-1,3-diamine](/img/structure/B13882536.png)
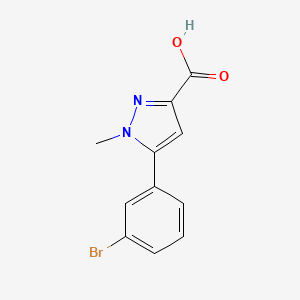
![1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2,6-naphthyridine](/img/structure/B13882553.png)
